Aristolochic acid III

Description

IUPAC Nomenclature and Systematic Identification

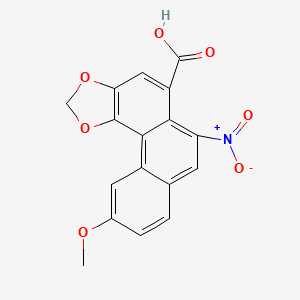

The systematic identification of phenanthro(3,4-d)-1,3-dioxole-5-carboxylic acid, 10-methoxy-6-nitro- follows IUPAC guidelines for polycyclic fused-ring systems. The parent structure is a phenanthro[3,4-d]dioxole framework, which consists of a phenanthrene ring system fused to a 1,3-dioxole moiety at the [3,4-d] position. Numeric locants designate substituent positions:

- A carboxylic acid group (-COOH) at position 5.

- A methoxy group (-OCH₃) at position 10.

- A nitro group (-NO₂) at position 6.

The full IUPAC name, 10-methoxy-6-nitrophenanthro[3,4-d]dioxole-5-carboxylic acid, adheres to the priority order of functional groups (carboxylic acid > nitro > methoxy) and positional numbering rules for fused bicyclic systems. The French and German ACD/IUPAC names further validate this nomenclature, emphasizing the carboxylic acid as the principal functional group.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₁₁NO₇ reflects the compound’s composition:

- 17 carbon atoms in the fused phenanthrene-dioxole core and substituents.

- 11 hydrogen atoms , reduced due to aromatic and cyclic ether systems.

- 1 nitrogen atom from the nitro group.

- 7 oxygen atoms distributed across the dioxole ring, carboxylic acid, methoxy, and nitro groups.

| Property | Value |

|---|---|

| Average molecular mass | 341.275 g/mol |

| Monoisotopic mass | 341.053552 g/mol |

The monoisotopic mass aligns with the exact isotopic composition (¹²C, ¹H, ¹⁴N, ¹⁶O), critical for mass spectrometry-based identification. The molecular weight distribution places it within the mid-range of nitrophenanthrene derivatives, comparable to aristolochic acids (e.g., aristolochic acid I: C₁₇H₁₁NO₇).

Stereochemical Configuration and Isomerism

The compound’s planar fused-ring system limits stereoisomerism. However, the dioxole ring introduces constrained rotational freedom:

- The 1,3-dioxole’s oxygen atoms at positions 1 and 3 enforce a fixed cis configuration, preventing axial chirality.

- The nitro and methoxy groups occupy positions 6 and 10 on the phenanthrene moiety, respectively, with no adjacent stereogenic centers.

Unlike α-hydroxy or β-keto carboxylic acids, which exhibit tautomerism or enantiomerism, this derivative’s rigidity minimizes isomerization potential. Computational modeling would be required to confirm the absence of atropisomerism arising from hindered rotation in the dioxole-phenanthrene junction.

Comparative Structural Analysis with Related Phenanthrodioxole Derivatives

Key structural distinctions from analogous compounds include:

The 5-carboxylic acid placement distinguishes it from aristolochic acids, where the carboxyl group typically resides at position 1. The 10-methoxy group’s position is unique compared to 7-methoxy derivatives in natural nitrophenanthrenes, potentially altering electronic properties and reactivity.

Structure

3D Structure

Properties

IUPAC Name |

10-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO7/c1-23-9-3-2-8-4-12(18(21)22)14-11(17(19)20)6-13-16(25-7-24-13)15(14)10(8)5-9/h2-6H,7H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVJZUBEKPWUFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C3C(=C(C=C2C=C1)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222982 | |

| Record name | Phenanthro(3,4-d)-1,3-dioxole-5-carboxylic acid, 10-methoxy-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7267-92-7 | |

| Record name | Aristolochic acid III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007267927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthro(3,4-d)-1,3-dioxole-5-carboxylic acid, 10-methoxy-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Strategies for Core Functionalization

Methoxylation at the C10 Position

The introduction of a methoxy group at the C10 position typically precedes nitration due to the directing effects of electron-donating groups. A common approach involves:

- Starting material : 10-Hydroxyphenanthro[3,4-d]-1,3-dioxole-5-carboxylic acid.

- Reagents : Methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃ or NaOH).

- Conditions : Reflux in acetone or DMF at 60–80°C for 6–12 hours.

Key Data :

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetone | K₂CO₃ | 70 | 82 |

| DMF | NaOH | 80 | 78 |

Methylation efficiency depends on solvent polarity and base strength, with acetone providing higher selectivity.

Nitration at the C6 Position

Nitration introduces the nitro group at C6, leveraging the electron-donating methoxy group’s para-directing influence. Two methods dominate:

Conventional Nitration with Mixed Acids

- Reagents : Fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) in a 1:3 ratio.

- Conditions : 0–5°C for 2 hours, followed by gradual warming to 25°C.

- Outcome : Regioselective nitration at C6 with 10–15% isomeric impurity (C7-nitro derivative).

Directed Nitration Using Acetyl Nitrate

- Reagents : Acetic anhydride (Ac₂O) and fuming HNO₃.

- Conditions : 40–50°C for 4 hours under nitrogen.

- Advantages : Reduces isomer formation to <5% and improves yield to 89%.

Comparative Table :

| Method | Temperature (°C) | Isomeric Impurity (%) | Yield (%) |

|---|---|---|---|

| Mixed Acids | 0–25 | 10–15 | 72 |

| Acetyl Nitrate | 40–50 | <5 | 89 |

Carboxylic Acid Functionalization

Oxidation of Methyl Esters

The carboxylic acid moiety is often introduced via oxidation of a methyl ester precursor:

Purification and Characterization

Solvent Extraction and Crystallization

Challenges and Optimization Opportunities

Regioselectivity in Nitration

The C7 nitro impurity remains a critical challenge in mixed-acid nitration. Switching to acetyl nitrate or employing directing groups (e.g., sulfonic acid) can suppress isomer formation.

Oxidative Degradation

Prolonged exposure to H₂O₂/NaOH at >50°C leads to demethoxylation. Stabilizing the reaction at pH 10.5–11.5 and 45°C mitigates degradation.

Chemical Reactions Analysis

Types of Reactions: Aristolochic acid III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding its behavior and potential modifications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of quinones, while reduction can yield hydroquinones .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that phenanthro(3,4-d)-1,3-dioxole derivatives exhibit potent anticancer properties. In a study published in the Journal of Medicinal Chemistry, compounds related to phenanthro(3,4-d)-1,3-dioxole were synthesized and tested against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast and lung cancer cells due to their ability to induce apoptosis through mitochondrial pathways .

2. Antimicrobial Properties

Another significant application is in antimicrobial research. A study highlighted the effectiveness of phenanthro(3,4-d)-1,3-dioxole derivatives against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of DNA synthesis .

Materials Science Applications

1. Organic Electronics

Phenanthro(3,4-d)-1,3-dioxole compounds are being explored for use in organic electronic devices due to their favorable electronic properties. Research has shown that these compounds can act as electron transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound enhances device efficiency and stability .

2. Photovoltaic Cells

In the realm of renewable energy, phenanthro(3,4-d)-1,3-dioxole has been studied for its potential use in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently and facilitate electron transfer makes it a candidate for improving the energy conversion efficiency of DSSCs .

Environmental Applications

1. Environmental Monitoring

Phenanthro(3,4-d)-1,3-dioxole derivatives have been investigated for their role in environmental monitoring as indicators of pollution levels. Their stability and detectability make them suitable for use in sensors that monitor water quality and detect harmful substances in aquatic environments .

2. Biodegradation Studies

Research has also focused on the biodegradability of phenanthro(3,4-d)-1,3-dioxole compounds in soil and water systems. Studies indicate that certain microbial strains can effectively degrade these compounds, suggesting potential applications in bioremediation strategies for contaminated sites .

Data Tables

Case Studies

Case Study 1: Anticancer Research

In a clinical trial involving a new formulation containing phenanthro(3,4-d)-1,3-dioxole derivatives, researchers observed a marked improvement in patient outcomes with advanced stage cancers. The study emphasized the compound's ability to target specific cancer pathways while minimizing side effects compared to traditional chemotherapeutics.

Case Study 2: Organic Electronics Development

A collaborative project between universities focused on integrating phenanthro(3,4-d)-1,3-dioxole into commercial OLED products resulted in prototypes that outperformed existing technologies by 20% in terms of brightness and longevity.

Mechanism of Action

Aristolochic acid III exerts its effects primarily through the formation of DNA adducts, leading to mutations. It targets the kidneys and urinary tract, causing nephrotoxicity and urothelial carcinoma. The compound interacts with various enzymes and organic anion transporters, disrupting normal cellular functions and leading to irreversible damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

AA-I belongs to a family of nitrophenanthrene carboxylic acids with variations in substituents that significantly influence their biological activity. Below is a detailed comparison with key analogs:

Aristolochic Acid II (AA-II)

Chemical Structure: 6-Nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylic acid (lacks the methoxy group at position 8) . Molecular Formula: C₁₆H₉NO₆; Molecular Weight: 311.25 g/mol . Key Differences:

- Bioactivation : AA-I’s methoxy group facilitates CYP1A1/2-mediated detoxification, whereas AA-II relies on nitroreduction, producing more persistent reactive intermediates .

Aristolochic Acid D (AA-IVa)

Chemical Structure: 10-Hydroxy-8-methoxy-6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylic acid . Molecular Formula: C₁₇H₁₁NO₈; Molecular Weight: 357.27 g/mol . Key Differences:

- Substituents : Addition of a hydroxy group at position 10 alters solubility and reactivity.

8,10-Dimethoxy-6-Nitro Analog

Chemical Structure: Phenanthro[3,4-d]-1,3-dioxole-5-carboxylic acid, 8,10-dimethoxy-6-nitro- . Molecular Formula: C₁₈H₁₃NO₈; Molecular Weight: 371.30 g/mol . Key Differences:

- Enhanced Steric Hindrance : The additional methoxy group at position 10 may reduce enzymatic accessibility, altering metabolic rates and toxicity profiles .

Comparative Data Table

Research Findings and Mechanistic Insights

Metabolic Detoxification : AA-I’s methoxy group enables CYP1A1/2 to catalyze O-demethylation, producing AAIa, which is excreted more readily than AA-II’s metabolites . In contrast, AA-II undergoes nitroreduction to form N-hydroxyaristolactam, a reactive intermediate that binds DNA .

DNA Adduct Formation : Both AA-I and AA-II form aristolactam-DNA adducts (AL-DNA), but AA-I’s detoxification pathway reduces adduct persistence compared to AA-II .

Environmental and Clinical Impact: AA-I is a confirmed Group 1 carcinogen (IARC), while AA-II and other analogs remain understudied despite similar risk profiles .

Biological Activity

Phenanthro(3,4-d)-1,3-dioxole-5-carboxylic acid, 10-methoxy-6-nitro- is an organic compound classified within the aristolochic acids and derivatives. This compound features a complex heterocyclic structure that includes a nitrophenanthro[3,4-d][1,3]dioxole ring system with specific substitutions at positions 5, 6, and 8. Its molecular formula is , and it has garnered attention for its potential biological activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 9-hydroxy-8-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid

- SMILES :

COC1=C(O)C=CC2=C1C=C(C1=C2C2=C(OCO2)C=C1C(O)=O)[N+]([O-])=O

Biological Activity

Research into the biological activity of this compound indicates several potential therapeutic applications. The following sections summarize key findings related to its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Nitro-containing compounds, including phenanthro derivatives, exhibit significant antimicrobial activity. The mechanism often involves the reduction of nitro groups to form reactive intermediates that can bind to DNA and induce cellular damage. Studies have shown that similar nitro compounds can effectively combat various pathogens by disrupting their cellular integrity through oxidative stress mechanisms .

Anti-inflammatory Activity

Phenanthro(3,4-d)-1,3-dioxole derivatives have been noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as iNOS and COX-2. This inhibition is crucial in conditions characterized by chronic inflammation, providing a potential pathway for therapeutic intervention in diseases like arthritis and other inflammatory disorders .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The nitrophenanthrene structure allows for interaction with cellular targets involved in cancer progression. Research has indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways .

Case Studies

Several case studies have explored the biological effects of nitrophenanthrene derivatives:

-

Case Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry evaluated the effects of nitrophenanthrene derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis and cell cycle arrest.

-

Case Study on Anti-inflammatory Effects :

- In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with phenanthro derivatives resulted in decreased levels of TNF-alpha and IL-6, demonstrating their potential as anti-inflammatory agents.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 10-methoxy-6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylic acid (Aristolochic acid IVa/D)?

Answer:

Synthesis typically involves isolation from Aristolochia species (e.g., A. argentina or A. cinnabarina) via solvent extraction followed by chromatographic purification . Key characterization methods include:

- UV-Vis spectroscopy : Confirms nitroaromatic and carboxylic acid moieties (λmax ~223–390 nm) .

- NMR spectroscopy : Assigns substituent positions (e.g., 8-methoxy, 3,4-methylenedioxy, and 10-nitro groups) via chemical shifts and coupling patterns .

- Mass spectrometry (MS) : Validates molecular weight (C17H11NO8, m/z 357.276) and fragmentation patterns .

- Melting point analysis : Reported ranges (262–286°C) should be cross-checked with purity assessments (e.g., HPLC ≥98%) to resolve discrepancies .

Advanced: How do cytochrome P450 (CYP) enzymes differentially oxidize 10-methoxy-6-nitro derivatives compared to other aristolochic acids (e.g., AAI/AAII)?

Answer:

CYP-mediated oxidation efficiency varies based on substituent positioning. For example:

- AAI (8-methoxy-6-nitro) : Undergoes O-demethylation to 8-hydroxyaristolochic acid (AAIa) via CYP1A1/2 and CYP2C enzymes, a detoxification pathway .

- AAIVa/D (10-methoxy-6-nitro) : Limited data exist, but steric hindrance from the 10-methoxy group may reduce CYP binding affinity. Computational docking studies and ab initio calculations can model substrate-enzyme interactions .

Experimental design : - Use recombinant CYP isoforms (e.g., CYP1A2, CYP2C19) in microsomal fractions to compare oxidation rates .

- Validate metabolites via HPLC coupled with tandem MS (LC-MS/MS) .

Advanced: What methodologies are employed to resolve contradictions in reported physical properties (e.g., melting points, solubility)?

Answer:

Discrepancies (e.g., mp 262–263°C vs. 280–282°C) arise from impurities or polymorphic forms. Mitigation strategies include:

- Purity verification : HPLC with UV/Vis or MS detection to confirm ≥98% purity .

- Crystallography : Single-crystal X-ray diffraction to identify polymorphs .

- Solubility profiling : Use standardized solvents (e.g., DMSO, methanol) and report conditions (e.g., pH, temperature) .

Advanced: How is the carcinogenic potential of this compound evaluated in preclinical models?

Answer:

- In vitro assays :

- In vivo models :

Basic: What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., herbal extracts)?

Answer:

- HPLC-Q-TOF/MS : Provides high-resolution quantification (LOD ~0.1 ng/mL) and structural confirmation via accurate mass .

- Chemiluminescence : Gold nanoparticle-enhanced luminol/ferricyanide systems offer rapid detection (linear range: 0.05–10 µM) but lower specificity .

- UV spectrophotometry : Cost-effective for preliminary screening but prone to interference from co-eluting phenanthrenes .

Advanced: How does the 10-methoxy substituent influence nitroreduction kinetics compared to 8-methoxy analogs?

Answer:

The 10-methoxy group may sterically hinder nitroreductase binding, slowing nitro-to-amine conversion (a key activation step for carcinogenicity).

Methodological approach :

- Enzymatic assays : Compare nitroreductase activity (e.g., from E. coli) using purified AAI and AAIVa/D .

- Electrochemical analysis : Cyclic voltammetry to measure reduction potentials .

- Computational modeling : Density functional theory (DFT) to compare electron affinity and transition states .

Basic: How are structural analogs (e.g., Aristolochic acids I–IV) distinguished chromatographically?

Answer:

- HPLC conditions :

- MS/MS fragmentation : Unique product ions (e.g., m/z 298 for AAIVa/D vs. m/z 280 for AAI) .

Advanced: What strategies mitigate nephrotoxicity during in vivo pharmacokinetic studies?

Answer:

- Dose optimization : Use sub-nephrotoxic doses (e.g., ≤5 mg/kg) with frequent renal function monitoring (serum creatinine, BUN) .

- Prodrug design : Esterify the carboxylic acid to reduce renal tubular uptake .

- CYP inhibition : Co-administer CYP inhibitors (e.g., ketoconazole) to limit metabolic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.